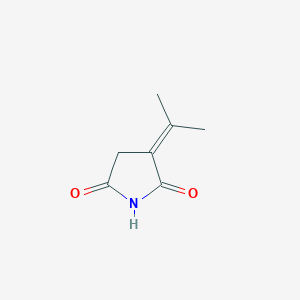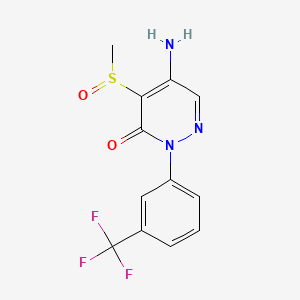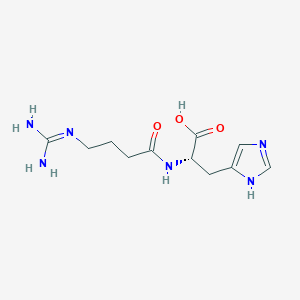
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminophenoxy group attached to the pyrimidine ring, along with a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide typically involves the reaction of 3-aminophenol with N-methylpyrimidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond. The reaction conditions often include the use of an organic solvent like dimethylformamide (DMF) and a base such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product specifications .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The aminophenoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminophenoxy group can yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives .
Applications De Recherche Scientifique
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as high-performance polymers and coatings
Mécanisme D'action
The mechanism of action of 6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. The aminophenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with DNA and RNA synthesis, leading to its potential antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but initial studies suggest that it may inhibit key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminophenol: A precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
N-methylpyrimidine-4-carboxamide: A related compound with similar structural features but lacking the aminophenoxy group.
Uniqueness
6-(3-Aminophenoxy)-N-methylpyrimidine-4-carboxamide is unique due to the presence of both the aminophenoxy and carboxamide groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
827042-52-4 |
|---|---|
Formule moléculaire |
C12H12N4O2 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
6-(3-aminophenoxy)-N-methylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H12N4O2/c1-14-12(17)10-6-11(16-7-15-10)18-9-4-2-3-8(13)5-9/h2-7H,13H2,1H3,(H,14,17) |
Clé InChI |
GCLKXTOOAPBDBW-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=NC=N1)OC2=CC=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


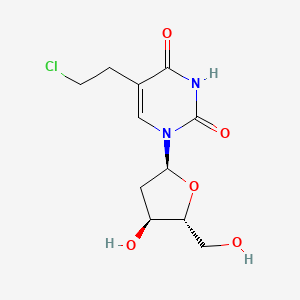
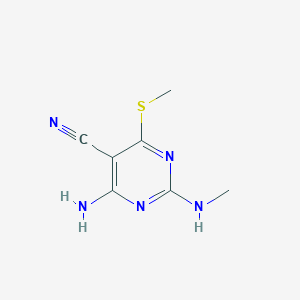


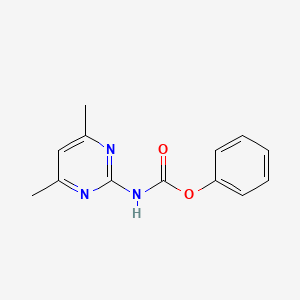
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
